Dioctylisopentylphosphine oxide
Description
Dioctylisopentylphosphine oxide is a tertiary phosphine oxide characterized by two octyl groups and one isopentyl group attached to a central phosphorus atom. Phosphine oxides are widely utilized in industrial applications, including as ligands in catalysis, flame retardants in polymers, and extractants in hydrometallurgy. The compound’s structure—featuring long alkyl chains—imparts lipophilicity, thermal stability, and solubility in nonpolar solvents.
Properties
CAS No. |
53521-41-8 |
|---|---|
Molecular Formula |
C21H45OP |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-[3-methylbutyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C21H45OP/c1-5-7-9-11-13-15-18-23(22,20-17-21(3)4)19-16-14-12-10-8-6-2/h21H,5-20H2,1-4H3 |
InChI Key |
WFNJCSZBFYCVEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCC(C)C |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCC(C)C |
Other CAS No. |
53521-41-8 |
Synonyms |
dioctylisopentylphosphine oxide DOIPPO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphine oxides vary significantly in physical and chemical properties based on substituent groups. Below is a detailed comparison of Dioctylisopentylphosphine oxide with three classes of analogous compounds: aryl-substituted phosphine oxides , cyclopentane-derived phosphine oxides , and shorter-chain alkyl phosphine oxides .
Aryl-Substituted Phosphine Oxides (Hydroxy-/Alkoxyphenyl Derivatives)
A patent (IPC: C07C 29/00) describes mixtures of mono-, bis-, and tris-(hydroxyaryl or alkoxyphenyl) phosphine oxides used in epoxy resins for flame retardancy . Key differences:
- Substituent Effects : Aryl groups (e.g., hydroxyphenyl) enhance flame retardancy via char formation during combustion, whereas this compound’s alkyl chains likely improve compatibility with hydrophobic polymer matrices.
- Thermal Stability : Aryl derivatives exhibit higher thermal stability (decomposition >300°C) compared to alkyl variants like this compound, which may degrade at lower temperatures due to weaker C-P bonds.
- Applications : Aryl phosphine oxides are prioritized in high-temperature resins, while this compound’s lipophilicity suits solvent extraction or plasticizer formulations.
Cyclopentane-Derived Phosphine Oxides
A study synthesized [(Cyclopent-2-en-1-yl)methyl]diphenylphosphine oxide (melting point: 124.5–126°C) and epoxycyclopentane analogs (melting point: 146–147°C) . Comparisons:
- Synthesis : Both classes employ NaBH4 reduction and m-CPBA epoxidation, but this compound’s bulkier alkyl groups may necessitate modified reaction conditions (e.g., higher temperatures or longer durations).
- Physical State : Cyclopentane derivatives are solids at room temperature, whereas this compound’s linear alkyl chains likely render it a viscous liquid.
- Spectroscopic Profiles : All phosphine oxides show strong P=O IR stretches (~1200 cm⁻¹), but alkyl substituents in this compound would produce distinct ¹H NMR signals (δ 0.5–1.5 ppm for aliphatic protons) compared to cyclopentane-derived peaks (δ 1.5–3.0 ppm for cyclic protons).
Shorter-Chain Alkyl Phosphine Oxides
Diethyl phosphite (C.A.S. #762–04–9) and N,N-Diethylaminoethanol (C.A.S. #100–37–8) are smaller alkyl-phosphorus compounds . Differences include:
- Solubility: this compound’s longer chains enhance solubility in nonpolar solvents (e.g., hexane) versus Diethyl phosphite’s preference for polar solvents.
- Reactivity : Shorter chains (e.g., ethyl groups) increase electrophilicity at phosphorus, making Diethyl phosphite more reactive in esterification, whereas this compound’s steric bulk may hinder nucleophilic attacks.
Data Table: Key Properties of Phosphine Oxides
Research Findings and Industrial Relevance
- Flame Retardancy : Aryl phosphine oxides outperform alkyl variants in high-temperature applications but lack the processability of this compound in hydrophobic systems .
- Synthetic Flexibility : Cyclopentane-derived phosphine oxides demonstrate the impact of cyclic substituents on melting points and stereochemistry, guiding the design of this compound analogs for specialized applications .
- Environmental Considerations : Longer alkyl chains (e.g., octyl) may reduce aquatic toxicity compared to shorter-chain derivatives, though biodegradability remains a concern .
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